Florenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42834-66-2 |
|---|---|
Molecular Formula |
C15H8O3 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-oxo-2-(9-oxofluoren-2-yl)acetaldehyde |
InChI |
InChI=1S/C15H8O3/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-8H |
InChI Key |
ZABSXKJOMUONGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O |
Other CAS No. |
42834-66-2 |
Synonyms |
florenal |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Florenal
Advanced Strategies for the De Novo Synthesis of Florenal
While specific advanced strategies for the de novo synthesis of this compound itself are not extensively detailed in the provided literature, the synthesis of fluorene (B118485) derivatives, including complex structures, has seen significant advancements. De novo synthesis in chemistry refers to the creation of complex molecules from simpler precursors. Modern approaches often leverage metal-catalyzed reactions to construct the fluorene scaffold. For instance, palladium(0)-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls offer an efficient route to 9H-fluorene derivatives with high yields, operational simplicity, and mild reaction conditions. Another innovative strategy involves a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution sequence, enabling a three-component synthesis of multisubstituted fluorene derivatives. This method facilitates unprecedented bond connections to form the fluorene skeleton in a convergent manner.
Enzymatic methods have also emerged as advanced strategies for fluorene synthesis. A lipase-catalyzed benzannulation of indene (B144670) dienes with benzoylacetonitrile (B15868) in a nonaqueous solvent has been reported to yield fluorenes bearing various groups in satisfactory yields (83–93%). This enzymatic approach is notable for its environmental friendliness, mild reaction conditions, and expansion of lipase (B570770) application in organic synthesis. Furthermore, photochemical conversions, such as the direct photochemical transformation of alkynylated chalcones, represent a straightforward route to substituted benzo[b]fluorenes, which are related fluorene scaffolds. This process, triggered by UV-A light, can rapidly afford products and is scalable using continuous flow reactors.
Chemo-selective and Regio-selective Synthetic Approaches to this compound
Specific chemo-selective and regio-selective synthetic approaches directly targeting this compound are not widely documented in the provided search results. However, the principles of chemo- and regioselectivity are crucial in the synthesis of fluorene derivatives, given the multiple reactive sites on the fluorene core. The fluorenyl ring system is amenable to functionalization at the 2-, 7-, and/or 9-positions, which facilitates the systematic preparation of derivatives with varying electronic character.
Chemoselective synthesis often involves reactions that selectively transform one functional group in the presence of others. For example, highly functionalized fluorenones have been synthesized via intramolecular cyclization of 2''-halo-[1,1':3',1''-terphenyl]-4'-carbonitriles using n-butyllithium or lithium aluminum hydride. The presence of a secondary amine in the starting material was found to direct the reactivity, highlighting a chemo-selective aspect.
Regioselective approaches are critical for controlling the position of new substituents on the fluorene scaffold. The 9-position of fluorene is known to be particularly reactive and sensitive to oxidation, making it a common site for targeted substitution. However, derivatization at other positions, such as the 2- and 3-positions, is also explored for specific applications like organic light-emitting diodes. The development of new synthetic routes for fluorene derivatives often focuses on achieving high regioselectivity to obtain desired isomers for specific applications.
Derivatization and Analog Synthesis of this compound and Related Fluorene Scaffolds
The derivatization of fluorene and its scaffolds, including this compound, is a key area of research for tailoring their properties for various applications, particularly in biological contexts. The ease of modification and introduction of various functional groups into the fluorene ring make it a versatile scaffold for analog synthesis. [14 from previous turn]
Synthesis of Novel this compound Derivatives for Biological Probing
Fluorene derivatives are widely utilized as fluorescent probes and biosensors due to their favorable photophysical properties, such as high photostability, high fluorescence quantum yields, and large two-photon absorption cross sections. The conjugated planar ring system of fluorene provides a well-delocalized π-system, essential for high two-photon absorption, and the rigidity of the fused rings generally affords high fluorescence quantum yield.
The synthesis of novel fluorene derivatives for biological probing often involves introducing specific functional groups to enable interaction with biological targets or to tune their spectral properties. For instance, the hydrophilicity/hydrophobicity of fluorene derivatives can be easily modulated by introducing various substituents, especially at the 9-position, which also helps prevent aggregation and reduces fluorescence self-quenching. Hydrophilic fluorene-based derivatives containing ethylene (B1197577) oxide substituents have been synthesized for bioimaging and fluorescence sensing of heavy metals, demonstrating low cytotoxicity and colocalization with cellular organelles. These modifications allow for the development of highly sensitive and selective fluorescent probes for various biological processes. [11 from previous turn, 35 from previous turn]
Exploration of Structural Modifications to Influence Biological Activity
Extensive research has explored the biological activities of fluorene derivatives, revealing their potential pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial properties. This compound itself has been identified as an antiviral agent, selectively inhibiting the synthesis of virus-specific proteins. americanelements.comfishersci.finih.gov
Structural modifications of the fluorene scaffold are systematically explored to influence and enhance biological activity. For example, the incorporation of fluorine atoms into biologically active molecules can significantly alter their chemical, physical, and biological properties, often leading to enhanced pharmacological activity by modulating pharmacokinetic and pharmacodynamic profiles. Studies on new O-aryl-carbamoyl-oximino-fluorene derivatives have shown that the nature of substituents on the aryl moiety is determinant for both the spectrum and intensity of their antimicrobial inhibitory effect. This highlights the importance of precise structural tailoring to optimize desired biological outcomes.
Mechanistic Studies of this compound Synthesis Reactions
Specific mechanistic studies focusing solely on the synthesis of this compound are not detailed in the provided search results. However, mechanistic investigations are fundamental to understanding and optimizing the synthesis of fluorene derivatives in general. These studies often involve elucidating the step-by-step molecular transformations and the roles of catalysts and reagents.
For instance, in the photochemical synthesis of benzo[b]fluorenes from alkynylated chalcones, a mechanistic proposal involving a biradical species has been presented, supported by deuteration studies. This reaction involves complex rearrangements triggered by UV-A irradiation. [25 from previous turn] Another example includes the biomimetic synthesis of polyarylated fluorene derivatives, which are formed via intramolecular electrophilic aromatic substitution. [17 from previous turn] Understanding such mechanisms is crucial for developing new and efficient synthetic methods for fluorene-based compounds.
Elucidation of Molecular Mechanisms of Action for Florenal
Antiviral Mechanisms of Florenal
This compound exerts its antiviral effects by directly interfering with fundamental processes of viral replication within infected host cells. Its primary mechanisms involve the disruption of virus-specific protein biosynthesis and the modulation of viral nucleic acid transcription pathways.
Inhibition of Virus-Specific Protein Biosynthesis
A key antiviral mechanism of this compound involves its selective inhibitory effect on the synthesis of virus-specific proteins. Studies have demonstrated that this compound significantly reduces the level of protein synthesis within infected cells. This targeted inhibition prevents the production of essential viral components required for assembly and propagation, thereby halting the viral life cycle. researchgate.netnih.gov
Modulation of Viral Nucleic Acid Transcription Pathways
Beyond protein synthesis, this compound also modulates viral nucleic acid transcription pathways. Research indicates that the compound can reduce the level of RNA synthesis in infected cells. nih.gov This interference with the transcription of viral genetic material further contributes to its antiviral activity by limiting the availability of templates for viral replication and protein production.
Comparative Mechanistic Analysis with Structurally Related Antiviral Agents (e.g., Bonafoton, Tebrofen, Riodoxol)
A comparative analysis of this compound with other structurally related antiviral agents, such as Bonafoton, Tebrofen, and Riodoxol, highlights both shared and distinct mechanisms of action.
This compound : Exhibits inhibitory action on the cytopathic effect of herpesvirus in tissue culture. Its inhibitory effect has been shown to be more pronounced than that of tebrophen or oxoline, and approximately equivalent to that of IDU (5-iodo-2'-deoxyuridine). nih.gov As noted, this compound selectively inhibits the synthesis of virus-specific proteins and reduces viral RNA synthesis. researchgate.netnih.gov
Bonafoton : Demonstrates a selective inhibitory effect on RNA-transcripts and their corresponding proteins. researchgate.net This suggests a mechanism that targets both the genetic and translational machinery of the virus.
Tebrofen : While recognized as an antiviral agent and compared to this compound in terms of its inhibitory effect on herpesvirus, specific detailed molecular mechanisms beyond its general antiviral activity are not extensively provided in comparative contexts. nih.gov
Riodoxol : In contrast to this compound and Bonafoton, Riodoxol has been observed not to inhibit the synthesis of viral RNA and proteins of the influenza virus. researchgate.net However, it is noted to affect the multiplication and maturation stages of the virus.
The distinct profiles of these agents, as summarized in the table below, underscore the varied strategies employed by antiviral compounds to disrupt viral replication.
| Antiviral Agent | Primary Mechanism of Action | Affected Viral Processes | Comparative Efficacy (vs. This compound) |
| This compound | Selective inhibition of virus-specific protein biosynthesis; modulation of viral RNA synthesis. researchgate.netnih.gov | Viral protein synthesis, viral RNA transcription. researchgate.netnih.gov | Baseline for comparison; more marked than tebrophen or oxoline, similar to IDU against herpesvirus. nih.gov |
| Bonafoton | Selective inhibition of RNA-transcripts and respective proteins. researchgate.net | Viral RNA transcription, viral protein synthesis. researchgate.net | Different but complementary to this compound in targeting RNA/protein synthesis. researchgate.net |
| Tebrofen | Antiviral activity. nih.gov | General antiviral activity. nih.gov | Less marked inhibitory effect than this compound against herpesvirus. nih.gov |
| Riodoxol | Affects multiplication and maturation of the virus. | Viral multiplication, viral maturation. | Did not inhibit synthesis of viral RNA and proteins of influenza virus. researchgate.net |
This compound's Influence on Cellular Enzymatic Systems
This compound's interaction with enzymatic systems is characterized by a targeted interference with viral processes while maintaining a degree of selectivity concerning host cellular machinery.
Investigation of this compound's Effects on Enzyme Activity
Investigations into this compound's effects on enzyme activity have shown that this antiviral drug can inhibit a virus-specific enzyme by a considerable margin, specifically by 80% to 90%. researchgate.net This indicates a potent and direct impact on enzymatic processes critical for viral function. Crucially, research has also highlighted that this compound exhibits no discernible effect on the catalytic activity of bacterial enzymes, suggesting a selective mode of action that spares non-viral microbial systems. researchgate.net
Identification and Characterization of Specific Enzyme Targets Interacted with by this compound
While this compound is known to inhibit a virus-specific enzyme by a significant percentage, the precise identity and detailed characterization of this specific enzyme target are not explicitly identified in the available literature. researchgate.net The observed inhibition of virus-specific protein biosynthesis and viral nucleic acid transcription pathways implies that this compound likely targets enzymes or enzyme systems directly involved in these critical viral replication steps. However, specific named viral enzymes (e.g., polymerases, proteases) as direct targets of this compound are not detailed in the provided research findings.
Allosteric and Orthosteric Binding Site Analyses
Despite its documented antiviral activity, detailed research findings specifically elucidating the allosteric and orthosteric binding sites of this compound are not extensively available in public scientific literature. While the principles of allosteric and orthosteric modulation are well-established in drug discovery, describing how compounds bind to either the primary active site (orthosteric) or a distant site to induce conformational changes (allosteric) elifesciences.orgadvancedsciencenews.comopenaccessjournals.comnih.gov, specific analyses for this compound's interaction with target proteins at these sites have not been identified in the current search. Molecular docking and simulation techniques are commonly employed to predict and analyze such interactions embopress.orgnih.gov, but specific applications to this compound's binding profile are not readily detailed.
Exploration of this compound's Interaction with Intracellular Signaling Cascades
Information regarding this compound's direct interaction with specific intracellular signaling cascades is not comprehensively detailed in the available research. Antiviral agents can influence host cellular pathways to achieve their effects, such as modulating immune responses or interfering with host factors essential for viral replication researchgate.netresearchgate.net. However, specific studies outlining how this compound interacts with or modulates particular intracellular signaling cascades, such as MAPK, PKA, or PI3K-AKT-mTORC1 pathways, have not been found. Research on other compounds has shown how their allosteric regulation can impact signaling pathways critical for cellular processes like pyrimidine (B1678525) synthesis researchgate.net or growth in yeast nih.govwiserpub.com, but this level of detail is not present for this compound.
Theoretical Frameworks for Understanding this compound's Biological Selectivity
The biological selectivity of this compound, particularly its selective inhibitory effect on virus-specific proteins nih.gov, implies underlying molecular mechanisms that differentiate between viral and host processes. General theoretical frameworks for understanding biological selectivity often involve differential rates of absorption, translocation, deactivation, or protoplasmic resistance in the target versus non-target organisms or cells. In the context of antiviral agents, selectivity can arise from targeting viral enzymes (e.g., neuraminidase, proteases, DNA/RNA polymerases) or viral proteins that are distinct from host cellular machinery mdpi.comresearchgate.net. While this compound has been shown to selectively inhibit virus-specific protein synthesis nih.gov, the specific theoretical frameworks or detailed molecular explanations for this selectivity are not explicitly elaborated upon in the current publicly available research. The successes of molecular biology have allowed for the disclosure of molecular mechanisms determining the selectivity of various chemotherapeutic preparations, but a specific framework tailored to this compound's unique biological selectivity remains to be detailed in the accessible literature.
Advanced Spectroscopic and Chromatographic Characterization of Florenal and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing its precise elemental composition and aiding in structural elucidation. HRMS instruments, such as those coupled with time-of-flight (TOF) or Orbitrap analyzers, offer mass accuracy typically in the low parts per million (ppm) range, allowing for unambiguous molecular formula assignment chemrxiv.org.
For Florenal (C₁₅H₈O₃), HRMS would be crucial for confirming its molecular formula and identifying potential derivatives or metabolites. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. The accurate mass measurement of the protonated molecule ([M+H]⁺) or other adducts would serve as a definitive identifier. Furthermore, tandem mass spectrometry (MS/MS) experiments would provide fragmentation patterns, offering valuable structural information by breaking the molecule into characteristic smaller ions. These fragmentation pathways can reveal the presence of specific functional groups and the connectivity within the fluorene (B118485) and acetaldehyde (B116499) moieties.
In the context of metabolite profiling, HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the detection and identification of low-abundance metabolites by providing their accurate masses and fragmentation spectra. This enables the tracking of metabolic transformations of this compound in a system, even without prior knowledge of the metabolite structures.
Illustrative HRMS Data for this compound (Hypothetical)
Given the molecular formula C₁₅H₈O₃, the theoretical exact mass for this compound is 236.047344 Da. nih.gov
| Ion Type | m/z (Theoretical) | Proposed Fragment Composition | Description |
| [M+H]⁺ | 237.0551 | C₁₅H₉O₃⁺ | Protonated molecular ion |
| [M+Na]⁺ | 259.0370 | C₁₅H₈O₃Na⁺ | Sodium adduct |
| [M-H₂O]⁺ | 218.0368 | C₁₅H₆O₂⁺ | Loss of water |
| [M-CHO]⁺ | 207.0496 | C₁₄H₈O₂⁺ | Loss of acetaldehyde group |
| Fluorene⁺ | 165.0548 | C₁₃H₉⁺ | Fluorene core fragment |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive elucidation of chemical structures, providing detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. nih.govsouthampton.ac.uk For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.
¹H NMR Spectroscopy : This technique would reveal the number of distinct proton environments, their chemical shifts (indicating electronic environment), and their coupling patterns (indicating neighboring protons). The fluorene core (a tricyclic aromatic system) would exhibit characteristic aromatic proton signals, while the acetaldehyde moiety (-C(=O)CHO) would show distinct signals for the aldehyde proton and potentially the carbonyl-adjacent proton if it were part of a larger aliphatic chain. Given this compound's structure, the aldehyde proton (-CHO) would typically resonate at a very deshielded region (around 9-10 ppm), and the protons on the fluorene ring would appear in the aromatic region (6.5-8.5 ppm).
¹³C NMR Spectroscopy : This provides information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal, with chemical shifts indicative of hybridization (sp², sp³), substitution patterns, and proximity to electronegative atoms or carbonyl groups. Carbonyl carbons (C=O) typically resonate at highly deshielded positions (160-220 ppm).
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) : These experiments are critical for establishing through-bond and through-space correlations, confirming assignments from 1D spectra, and resolving ambiguities.
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing vicinal (³J) and geminal (²J) relationships.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons they are directly attached to, aiding in assigning specific C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons or carbonyl groups.
Illustrative NMR Data for this compound (Hypothetical)
Based on the structure of 2-oxo-2-(9-oxofluoren-2-yl)acetaldehyde, the following hypothetical NMR data could be expected:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ¹H | 9.85 | s | 1H | -CHO (Aldehyde proton) |
| ¹H | 8.20-7.50 | m | 7H | Fluorene aromatic protons |
| ¹³C | 195.0 | - | 1C | -C(=O)- (Aldehyde carbonyl) |
| ¹³C | 182.5 | - | 1C | Fluorenone carbonyl (C9) |
| ¹³C | 130.0-120.0 | - | 13C | Fluorene aromatic carbons |
Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suitable for non-volatile or thermally labile compounds like this compound, while Gas Chromatography-Mass Spectrometry (GC-MS) might be applicable if this compound or its derivatives can be derivatized to be volatile. iaea.orgresearchgate.netresearchgate.netnih.gov
Purity Assessment : HPLC with UV detection is routinely used to assess the purity of a compound. A pure sample of this compound would ideally show a single, well-defined peak in the chromatogram. The area under this peak, relative to the total area of all peaks, would provide a measure of purity. Different mobile phases (e.g., acetonitrile/water gradients) and stationary phases (e.g., C18 reversed-phase columns) would be optimized to achieve optimal separation from impurities. researchgate.netnih.gov
Isomer Resolution : If this compound were to exist as stereoisomers or structural isomers, advanced chromatographic techniques, such as chiral HPLC or two-dimensional chromatography, would be employed for their separation. Chiral stationary phases are designed to resolve enantiomers, while optimized mobile phase conditions and column chemistries can separate diastereomers or constitutional isomers based on subtle differences in their interactions with the stationary phase.
Quantitative Analysis : Once a robust separation method is established, HPLC can be used for the quantitative determination of this compound in various matrices by comparing the peak area or height to a calibration curve generated from known concentrations of a this compound standard.
Illustrative HPLC Parameters for this compound (Hypothetical)
| Parameter | Condition (Hypothetical) |
| Instrument | HPLC system with UV-Vis detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% formic acid); B: Acetonitrile |
| Elution Program | Gradient: 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or other λmax based on UV-Vis spectrum) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~12.5 min (highly dependent on specific conditions) |
Spectrophotometric Techniques for Quantifying Compound-Target Interactions
Spectrophotometric techniques, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy, are widely utilized to study compound-target interactions. These methods rely on the ability of molecules to absorb or emit light at specific wavelengths, and changes in these spectral properties upon binding can be monitored to quantify interactions. youtube.comwikipedia.orglcms.czunchainedlabs.comaps.orgmsu.edu
UV-Vis Spectroscopy : this compound, with its conjugated fluorene system and carbonyl groups, is expected to exhibit strong absorption in the UV region. Changes in the UV-Vis spectrum (e.g., shifts in absorption maxima, changes in absorbance intensity) upon interaction with a target molecule (e.g., a protein or nucleic acid) can indicate binding. These changes often result from alterations in the electronic environment of the chromophore upon complex formation. The Beer-Lambert law (A = εbc) is fundamental for quantifying the concentration of this compound and, by extension, the binding affinity when spectral changes are observed. unchainedlabs.com
Fluorescence Spectroscopy : If this compound or its derivatives are fluorescent, this technique offers high sensitivity for detecting and quantifying interactions. youtube.com Fluorescence can be significantly more sensitive than UV-Vis absorption, capable of detecting substances at nanomolar or even picomolar concentrations. youtube.com Quenching or enhancement of this compound's fluorescence, or a shift in its emission maximum upon target binding, can be used to determine dissociation constants (Kd) and stoichiometry of the interaction. If this compound itself is not fluorescent, it might be possible to use a fluorescently labeled derivative or a fluorescent probe that competes with this compound for binding to the target.
Binding Assays : Both UV-Vis and fluorescence can be integrated into various binding assays, such as equilibrium dialysis, surface plasmon resonance (SPR), or titration experiments, to precisely quantify the binding affinity (Kd) and kinetics (kon, koff) of this compound with its target. unir.netchemrxiv.orgnih.govplos.org
Illustrative UV-Vis Absorption Data for this compound (Hypothetical)
Considering the fluorene core and the conjugated aldehyde, this compound is expected to have significant UV absorption.
| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Origin (Hypothetical) |
| Band I | 250-270 | 15,000-25,000 | π→π* transition (fluorene core) |
| Band II | 300-330 | 5,000-10,000 | n→π* transition (carbonyls, conjugated system) |
Theoretical and Computational Investigations of Florenal
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations (QCC) are a fundamental tool in computational chemistry, employing the principles of quantum mechanics to investigate the electronic structure and properties of molecules nih.govresearchgate.netuni.luwikipedia.org. For Florenal (PubChem CID: 162530), QCC can provide detailed information about its molecular geometry, electronic distribution, and energy levels.
Specifically, methods such as Density Functional Theory (DFT) can be utilized to:
Determine Ground State Geometry: Optimize the three-dimensional structure of this compound, identifying stable conformations and bond lengths and angles.
Analyze Electronic Structure: Calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate chemical stability and electron transfer characteristics.
Map Electrostatic Potential (ESP): Visualize the charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack, which is vital for predicting reactivity and potential interaction sites with biological macromolecules nih.govresearchgate.net.
Calculate Spectroscopic Properties: Predict IR, UV-Vis, and NMR spectra, aiding in the experimental characterization and identification of this compound and its derivatives.
While specific detailed QCC findings for this compound were not extensively detailed in the immediate search results, the application of such calculations would be instrumental in understanding the intrinsic chemical behavior of this compound, including its potential for forming covalent bonds or undergoing specific chemical reactions relevant to its antiviral activity.
Molecular Dynamics Simulations to Predict Conformational Dynamics and Ligand-Target Recognition
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, simulating the movements of atoms and molecules over time nih.govresearchgate.netmims.com. This approach is invaluable for understanding the conformational flexibility of a compound and how it interacts with its environment, particularly biological targets such as proteins or nucleic acids researchgate.netnih.gov.
For this compound, MD simulations could be employed to:
Explore Conformational Space: Characterize the various accessible conformations of this compound in different environments (e.g., aqueous solution, lipid membranes), providing insights into its flexibility and preferred shapes researchgate.net.
Investigate Ligand-Target Binding: If a specific biological target for this compound's antiviral activity is identified, MD simulations can model the binding process, analyze the stability of the ligand-target complex, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) researchgate.netnih.govctdbase.org. This can reveal how this compound binds to and potentially modulates the function of viral enzymes or host proteins.
Assess Binding Affinity and Kinetics: While more complex, advanced MD techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can estimate the binding free energy of this compound to its target, providing a quantitative measure of its affinity.
Although specific MD simulation studies on this compound were not found in the search, the general utility of MD in drug discovery, especially for understanding protein-ligand interactions and conformational changes, makes it a highly relevant tool for future investigations into this compound's biological mechanisms researchgate.netnih.govctdbase.org.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are empirical and statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity nih.govchembase.cnnih.govcharchem.org. These models are crucial for rational drug design, enabling the prediction of activity for new, untested compounds and guiding the synthesis of more potent or selective agents.
For this compound, existing literature indicates its involvement in SAR/QSAR studies, particularly concerning its antiviral effects. A comparative study of anti-influenza effects included this compound alongside other antiviral agents like Bonaphthon, Oxolin, and Rimantadine pharmakb.com. Furthermore, research has explored the "Change in the activity of enzymes under the action of dioxidine (B179994) and this compound," explicitly mentioning SAR and QSAR in the context of improving drugs nih.gov.
Key aspects of SAR/QSAR modeling for this compound would involve:
Identification of Key Structural Features: Through SAR, specific functional groups or structural motifs within this compound that are essential for its antiviral activity can be identified. For example, the fluorene (B118485) backbone and the aldehyde/ketone functionalities in this compound (2-oxo-2-(9-oxofluoren-2-yl)acetaldehyde) are likely critical determinants of its activity.
Development of QSAR Models: QSAR models would quantitatively relate variations in this compound's structure (e.g., through substituent modifications) to changes in its antiviral potency or enzyme modulation. This involves calculating molecular descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, steric parameters) and correlating them with observed biological activities using statistical methods nih.govcharchem.org.
Rational Design of Derivatives: The insights gained from SAR and QSAR models can then be used to rationally design and predict the activity of novel this compound derivatives, optimizing their properties for enhanced antiviral efficacy or improved target specificity.
The mention of this compound in the context of SAR/QSAR studies on enzyme activity and anti-influenza effects underscores the historical and ongoing relevance of these computational methods in understanding and developing this compound and related fluorene derivatives pharmakb.comnih.gov.
Pharmacophore Modeling and Virtual Screening for Novel Target Identification
Pharmacophore modeling and virtual screening are powerful computational techniques employed in the early stages of drug discovery to identify novel lead compounds or predict potential biological targets ctdbase.org.
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be derived based on its known antiviral activity. This model would encapsulate the crucial features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for its interaction with an unknown or hypothesized antiviral target.
Virtual Screening: Once a pharmacophore model for this compound is established, it can be used as a query to rapidly search large chemical databases (virtual libraries) for compounds that possess similar pharmacophoric features ctdbase.org. This process, known as virtual screening, can identify chemically diverse compounds with a high probability of exhibiting similar biological activity to this compound, potentially leading to the discovery of novel chemical scaffolds with antiviral properties or identifying new targets that this compound might interact with.
While specific applications of pharmacophore modeling and virtual screening directly involving this compound were not found in the provided search results, these methods represent a logical extension of theoretical investigations into a compound with established biological activity. They would be instrumental in expanding the therapeutic potential of this compound by identifying new active compounds or uncovering additional biological targets.
Future Perspectives and Emerging Research Frontiers for Florenal
Development of Advanced Methodologies for Studying Florenal's Cellular Permeation and Distribution
Understanding the precise cellular permeation and intracellular distribution of this compound is paramount for optimizing its therapeutic efficacy and minimizing potential off-target effects. Current research in drug development employs sophisticated methodologies to quantify and visualize how compounds traverse biological membranes and localize within cells nih.govnih.gov.
Future studies on this compound could benefit significantly from the application of advanced imaging techniques, such as super-resolution microscopy and live-cell imaging, to track its entry into target cells and its movement within subcellular compartments in real-time. Techniques like mass spectrometry imaging (MSI) could provide detailed spatial information on this compound's distribution within tissues, offering insights into its accumulation in specific areas relevant to its antiviral activity or other potential therapeutic effects nih.gov. Furthermore, the development of fluorescently tagged this compound analogs, carefully designed to retain the compound's biological activity, would enable high-throughput screening for cellular uptake and efflux mechanisms. Quantitative studies utilizing in vitro cell models, such as Caco-2 or MDCK cell monolayers, which mimic biological barriers, could precisely determine this compound's permeability coefficients and absorption rates nih.govresearchgate.net. Mathematical models of cellular permeation, which account for passive diffusion, pH partitioning, and potential transporter-mediated uptake, could be refined to predict this compound's intracellular concentrations and optimize delivery strategies nih.gov.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's mechanistic underpinnings requires moving beyond single-omics analyses to an integrated multi-omics approach. Multi-omics involves combining data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological systems azolifesciences.comnih.gov.
For this compound, integrating multi-omics data could reveal the intricate interplay between the compound and cellular processes. For instance, transcriptomic analysis (RNA sequencing) could identify changes in gene expression profiles in response to this compound treatment, indicating activated or suppressed cellular pathways. Proteomic studies (e.g., quantitative mass spectrometry) could then reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions, providing a direct link to functional changes induced by this compound nih.gov. Metabolomics, by analyzing small molecule metabolites, could further illuminate the metabolic pathways affected by this compound, offering insights into its impact on cellular energy, signaling, and biosynthesis azolifesciences.com.
The integration of these diverse datasets through advanced bioinformatics and computational methods, including network analysis and machine learning algorithms, can identify patterns, correlations, and relationships between genes, proteins, and metabolites impacted by this compound azolifesciences.commdpi.comnih.gov. This systems-level perspective would be crucial for uncovering the full spectrum of this compound's biological activities, identifying its primary and secondary targets, and understanding potential off-target effects, thereby accelerating the discovery of new applications or optimizing existing ones nih.govjci.org.
Exploration of Chemical Biology Tools for Target Validation
Target validation is a critical step in drug discovery, building confidence in a proposed therapeutic target worldpreclinicalcongress.comnih.gov. Chemical biology offers a powerful suite of tools to interrogate target-phenotype relationships using small molecules as probes worldpreclinicalcongress.comresearchgate.netnih.gov.
For this compound, future research could focus on developing and applying advanced chemical biology tools to definitively identify and validate its molecular targets. Techniques such as affinity-based protein profiling (ABPP) using this compound-derived probes could directly identify proteins that bind to this compound in a native cellular environment pharmaweek.com. Photoaffinity labeling (PAL), where a photoreactive group is incorporated into a this compound analog, allows for covalent cross-linking to its binding partners upon UV irradiation, enabling subsequent identification via mass spectrometry pharmaweek.com. Chemoproteomics, a broader application of these techniques, can provide an unbiased identification of this compound's direct protein interactors across the entire proteome researchgate.netnih.gov.
Furthermore, the integration of genetic tools like CRISPR-Cas9 with chemical biology approaches could be instrumental. By selectively knocking out or knocking down candidate target genes identified through proteomic screens, researchers can confirm the functional relevance of these targets to this compound's observed biological effects researchgate.net. This combination of chemical and genetic perturbations offers a robust strategy for validating this compound's targets, distinguishing direct interactions from downstream effects, and ultimately pinpointing the key molecular players responsible for its therapeutic actions.
Challenges and Opportunities in the Academic Translation of this compound Research Findings
Translating basic research findings on compounds like this compound from academia to clinical or commercial applications presents both significant challenges and substantial opportunities.
Challenges: One primary challenge lies in securing sustained funding for preclinical and translational research, especially for compounds that may not be novel but hold untapped potential with modern methodologies. The complexity of intellectual property (IP) surrounding existing compounds and their new applications can also be a hurdle vananservices.com. Bridging the gap between academic research, which often focuses on fundamental mechanisms, and industry requirements for scalability, manufacturability, and regulatory compliance, demands specialized expertise and resources vananservices.comijoc.org. Additionally, the interdisciplinary nature of future this compound research, encompassing chemistry, biology, bioinformatics, and clinical science, necessitates effective collaboration across diverse teams, which can be challenging to coordinate vananservices.comsisubakercentre.org.
Opportunities: Despite these challenges, the opportunities for this compound are considerable. Its established safety profile (from historical use, though not detailed here as per instructions) could potentially de-risk early-stage development for new indications. The application of advanced methodologies (as discussed in 7.1-7.3) offers the opportunity to uncover novel mechanisms or targets for this compound, potentially leading to its repurposing for new diseases beyond its historical antiviral use jci.org. Collaborative models between academic institutions, pharmaceutical companies, and funding bodies can accelerate the translational pipeline by pooling resources and expertise. Furthermore, the increasing emphasis on personalized medicine and targeted therapies creates an avenue for this compound if specific patient populations or disease subtypes are identified where it demonstrates superior efficacy or a unique mechanism of action azolifesciences.com. Academic research can lead the way in identifying these niche applications and generating the foundational data necessary for future clinical development.
Q & A
Basic Research Questions
Q. How to design a controlled experimental protocol to investigate Florenal’s biochemical interactions in vitro?
- Methodological Answer : Begin with dose-response studies using cell cultures (e.g., IC50 determination) and include negative/positive controls. Validate results with orthogonal assays (e.g., fluorescence microscopy and ELISA) to confirm target engagement. Ensure replication across multiple cell lines to assess specificity .
Q. What strategies ensure comprehensive literature reviews to identify gaps in this compound’s pharmacological profile?
- Methodological Answer : Use systematic keyword searches (e.g., "this compound AND antiviral mechanisms") across PubMed, Scopus, and Web of Science. Apply inclusion/exclusion criteria (e.g., publication dates 2010–2025, peer-reviewed journals) and categorize findings by molecular targets or disease models. Tools like PRISMA flowcharts can map study selection .
Q. How to optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer : Conduct pre-formulation assays using HPLC to assess pH-dependent solubility. Employ stabilizers like cyclodextrins or lipid-based carriers. Validate stability under varying temperatures and light conditions, referencing ICH guidelines for accelerated degradation studies .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy of this compound across different viral models?
- Methodological Answer : Perform meta-analyses to compare experimental variables (e.g., viral strains, assay endpoints). Use multivariate regression to isolate confounding factors (e.g., cell type variability, compound purity). Validate findings with in silico docking simulations to predict target binding affinities .
Q. What methodologies enhance reproducibility in this compound synthesis and characterization?
- Methodological Answer : Document synthesis protocols in detail (e.g., reaction temperatures, solvent ratios) and provide raw NMR/HRMS spectra in supplementary materials. Cross-validate purity via independent labs using standardized methods (e.g., USP monographs). Share datasets via repositories like Zenodo for transparency .
Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Apply pathway enrichment tools (e.g., DAVID, STRING) and validate hypotheses with CRISPR-Cas9 knockouts. Use Bayesian statistics to prioritize high-confidence off-targets .
Data Management & Theoretical Gaps
Q. What frameworks address data fragmentation in this compound’s preclinical toxicity studies?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Figshare. Link raw data (e.g., histopathology images, serum biomarkers) to publication figures via persistent identifiers (DOIs). Adopt ontologies (e.g., CHEBI) for standardized terminology .
Q. How to design longitudinal studies to assess this compound’s resistance development in viral populations?
- Methodological Answer : Use serial-passage experiments under subtherapeutic doses. Sequence viral genomes (NGS) at intervals to track mutations. Apply population genetics models (e.g., Fisher’s exact test) to quantify selection pressures. Compare results with structural analogs to infer resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
